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Compound of Interest

Compound Name: Dspe-peg-cooh

Cat. No.: B13901301 Get Quote

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol

(PEG) with a terminal carboxyl group (DSPE-PEG-COOH) is a critical component in the

formulation of advanced nanomedicines. This amphiphilic polymer, possessing a hydrophobic

DSPE lipid anchor and a hydrophilic PEG chain, spontaneously self-assembles in aqueous

media to form structures like micelles or integrates into the lipid bilayer of liposomes and other

lipid nanoparticles (LNPs).[1][2]

The DSPE portion provides a stable, hydrophobic core ideal for encapsulating poorly water-

soluble therapeutic agents.[2] The PEG chain forms a hydrated "stealth" corona on the

nanoparticle surface, which sterically hinders opsonin protein adsorption, thereby reducing

clearance by the mononuclear phagocyte system and significantly prolonging systemic

circulation time.[3][4] Crucially, the terminal carboxylic acid (-COOH) group serves as a

versatile chemical handle for the covalent conjugation of targeting ligands—such as antibodies,

peptides (e.g., RGD), or aptamers—enabling active targeting to specific cells and tissues.[5]

This guide provides a comprehensive overview of the formulation, characterization, and

application of DSPE-PEG-COOH-containing nanoparticles, complete with quantitative data,

detailed experimental protocols, and workflow visualizations.

Physicochemical Properties and Self-Assembly
DSPE-PEG-COOH is a heterobifunctional lipid-polymer conjugate. The saturated 18-carbon

acyl chains of the DSPE anchor contribute to a high phase transition temperature, resulting in

rigid, stable nanoparticle membranes that are essential for drug retention.[3] In aqueous
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solutions, these molecules arrange themselves to minimize the exposure of the hydrophobic

DSPE tails to water, leading to the formation of core-shell micellar structures or stable

integration into lipid bilayers. The terminal carboxyl group is exposed on the hydrophilic PEG

surface, making it available for subsequent bioconjugation reactions.

Below is a diagram illustrating the self-assembly process of DSPE-PEG-COOH into a

functionalized micelle capable of carrying a drug payload and presenting a targeting ligand.
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Self-assembly of DSPE-PEG-COOH into a drug-loaded, targeted micelle.

Quantitative Data on DSPE-PEG-COOH Nanoparticle
Formulations
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The physicochemical characteristics of nanoparticles are highly dependent on their

composition and formulation parameters. The tables below summarize quantitative data from

various studies, showcasing the impact of formulation variables on particle size, polydispersity

index (PDI), surface charge (zeta potential), and drug loading metrics.

Table 1: Effect of Formulation Ratio on Nanoparticle Characteristics This table demonstrates

how varying the weight ratio of DSPE-PEG2000 to the copolymer Soluplus impacts the

resulting nanoparticle's size, PDI, and zeta potential when prepared by the hydration method.

[6]

DSPE-
PEG2000:Soluplus
(w/w)

Average Particle
Size (nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

10:1 36.5 0.900 -28.5

5:1 80.8 0.644 -29.2

4:1 128.1 0.295 -28.1

1:1 116.6 0.112 -13.7

1:4 72.0 0.103 -11.3

1:5 54.5 0.057 -6.0

1:10 56.1 0.101 -7.7

Table 2: Characteristics of Drug-Loaded DSPE-PEG Micelles This table presents data for

micelles loaded with different therapeutic agents, highlighting key performance metrics like

encapsulation efficiency and drug loading content.
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Formulati
on / Drug

Carrier:Dr
ug Ratio
(w/w)

Particle
Size (nm)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

Drug
Loading
Content
(%)

Referenc
e

DSPE-

PEG-C60 /

Doxorubici

n

5:1 97 ~ -30 86.1 - [7][8]

DSPE-

PEG-C60 /

Doxorubici

n

10:1 211 ~ -30 95.4 - [7][8]

DSPE-

PEG-C60 /

Doxorubici

n

15:1 260 ~ -30 97.5 - [7][8]

DSPE-

PEG2000 /

Ridaforolim

us

10:1 (initial

loading)
33 ± 15 - 77.5 ± 1.7 7.2 ± 0.1 [9]

PHIS-

PEG/DSPE

-PEG /

Paclitaxel

- 110 - 135 - 88 5 [10]

Experimental Protocols
Detailed and reproducible protocols are essential for the successful development of

nanoparticle formulations. The following sections provide step-by-step methodologies for key

experimental procedures.

Protocol: Nanoparticle Formulation by Thin-Film
Hydration
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This is a widely used method for preparing liposomes and micelles, especially for

encapsulating hydrophobic drugs.[6][11]

Dissolution: Accurately weigh and dissolve DSPE-PEG-COOH, other lipid components (e.g.,

DSPC, cholesterol), and the hydrophobic drug at a predetermined molar ratio in a suitable

organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

Film Formation: Attach the flask to a rotary evaporator. Remove the organic solvent under

reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 40-

60°C). A thin, uniform lipid film will form on the inner surface of the flask.

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to ensure complete

removal of residual organic solvent.

Hydration: Hydrate the dried film with an aqueous buffer (e.g., Phosphate-Buffered Saline,

PBS, pH 7.4) by rotating the flask gently. The hydration temperature should be kept above

the lipid's phase transition temperature. This process forms multilamellar vesicles (MLVs).

Size Reduction (Sonication/Extrusion):

Sonication: To reduce the size of the MLVs, sonicate the suspension using a bath or probe

tip sonicator until the solution appears translucent.

Extrusion: For a more uniform size distribution, pass the MLV suspension through

polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

This is typically done 10-20 times.

Purification: Remove any unencapsulated drug by dialysis against the hydration buffer or

using size exclusion chromatography.

Protocol: Ligand Conjugation to DSPE-PEG-COOH via
EDC/NHS Chemistry
This protocol describes the covalent attachment of an amine-containing ligand (e.g., a peptide

or antibody) to the carboxyl-terminated surface of a pre-formed nanoparticle.
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Workflow for conjugating a targeting ligand to COOH-functionalized nanoparticles.

Protocol: Characterization of Nanoparticles
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4.3.1 Particle Size, PDI, and Zeta Potential by Dynamic Light Scattering (DLS)[3][7]

Sample Preparation: Dilute the nanoparticle suspension in the original buffer or deionized

water to an appropriate concentration to avoid multiple scattering effects. Filter the sample

through a 0.22 µm syringe filter if aggregates are suspected.

Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

Measurement: Transfer the diluted sample to a clean cuvette. For zeta potential, use a

specific electrode-containing cuvette. Place the cuvette in the instrument.

Data Acquisition: Perform multiple measurements to obtain the Z-average hydrodynamic

diameter, polydispersity index (PDI), and zeta potential. A PDI value < 0.3 is generally

considered acceptable for a monodisperse population.

4.3.2 Morphology by Transmission Electron Microscopy (TEM)[3][7]

Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated

copper grid for 1-2 minutes.

Staining: Wick away the excess sample with filter paper. For contrast, immediately add a

drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) onto the

grid for 1-2 minutes.

Drying: Wick away the excess stain and allow the grid to air-dry completely.

Imaging: Load the grid into the TEM and visualize the nanoparticles at an appropriate

acceleration voltage, capturing images at various magnifications.

Protocol: Determination of Encapsulation Efficiency and
Drug Loading

Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles.[3]

Centrifugal Ultrafiltration: Place the nanoparticle suspension in a centrifugal filter unit with

a molecular weight cutoff (MWCO) that retains the nanoparticles but allows the free drug
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to pass through (e.g., 30 kDa). Centrifuge according to the manufacturer's instructions.

The filtrate contains the free drug.

Quantification of Total and Free Drug:

Measure the concentration of the free drug in the filtrate (W_free) using a validated High-

Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy method.[12][13]

To measure the total drug amount (W_total), disrupt a known volume of the original

nanoparticle suspension by adding a suitable organic solvent (e.g., methanol or DMSO) to

release the encapsulated drug, then measure the concentration.

Calculation:

Encapsulation Efficiency (EE %):EE % = ((W_total - W_free) / W_total) * 100

Drug Loading Content (DLC %):DLC % = ((W_total - W_free) / W_nanoparticle) * 100,

where W_nanoparticle is the total weight of the nanoparticles.

Protocol: In Vitro Drug Release Study using Dialysis
This method simulates the release of a drug from the nanoparticle into a physiological

environment.[3][14]

Preparation: Transfer a precise volume (e.g., 1-2 mL) of the drug-loaded nanoparticle

suspension into a dialysis bag with an appropriate MWCO (e.g., 10-20 kDa).

Immersion: Place the sealed dialysis bag into a larger volume of release buffer (e.g., PBS at

pH 7.4, or acetate buffer at pH 5.5 to simulate endosomal conditions), maintained at 37°C

with constant, gentle stirring. The large volume of external buffer ensures sink conditions.

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a

small aliquot (e.g., 1 mL) of the release buffer from the external medium.

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-

warmed release buffer to maintain a constant volume and sink conditions.
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Analysis: Quantify the concentration of the released drug in the collected samples using

HPLC or UV-Vis spectroscopy.

Data Processing: Calculate the cumulative percentage of drug released at each time point

and plot the results against time to generate a drug release profile.

Biological Interactions: Cellular Uptake Pathway
Targeting ligands conjugated to the DSPE-PEG-COOH surface can dramatically alter the

biological interactions of nanoparticles, directing them to specific cell types and mediating

cellular entry via receptor-mediated endocytosis. A well-studied example is the use of the RGD

(Arginine-Glycine-Aspartic acid) peptide, which targets integrin receptors that are often

overexpressed on tumor cells and angiogenic vasculature.[15][16]

The following diagram illustrates the process of integrin-mediated endocytosis for an RGD-

functionalized nanoparticle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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